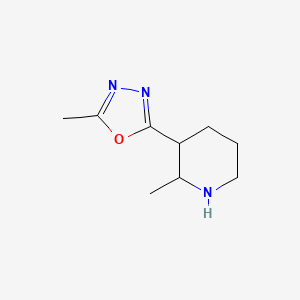

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Beschreibung

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

2-methyl-5-(2-methylpiperidin-3-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H15N3O/c1-6-8(4-3-5-10-6)9-12-11-7(2)13-9/h6,8,10H,3-5H2,1-2H3 |

InChI-Schlüssel |

YKPLWLOZFLRDJB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCCN1)C2=NN=C(O2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . This process can be facilitated by the presence of iodine and a base, promoting intramolecular C–O bond formation and subsequent rearrangement at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Positional and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Oxadiazole Isomerism: The target compound contains a 1,3,4-oxadiazole ring, which is less common in drug design compared to 1,2,4-oxadiazoles. Example: 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (1,2,4-oxadiazole) may exhibit different metabolic stability compared to the target compound .

Substituent Position on Piperidine: Substitution at the 3-position (target) vs. 2- or 4-position alters spatial orientation.

Functional Group Modifications :

- Hydrochloride Salts : Derivatives like 2-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride exhibit enhanced aqueous solubility, a critical factor for oral bioavailability .

- Bulkier Substituents : The isopropyl group in 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride may hinder binding to compact enzymatic pockets but improve lipophilicity .

Complex Architectures :

- The spiro compound F2-18 integrates a fused indole and piperidine system, increasing molecular complexity and weight. Such structures often face challenges in pharmacokinetics (e.g., absorption, metabolism) but may target specific enzymes like α-glucosidase .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- logP : The target compound’s methyl groups moderately increase lipophilicity compared to unsubstituted analogs.

- Solubility : Hydrochloride salts (e.g., 195.67 g/mol derivative) show superior solubility, critical for drug formulation .

Biologische Aktivität

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, with the CAS number 1934608-27-1, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological implications of this compound based on diverse research findings.

The molecular formula of 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is with a molecular weight of 181.23 g/mol. The compound features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety, which is significant for its biological effects.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities including antimicrobial, anti-inflammatory, and potential neuroprotective effects. Here are some key findings related to the biological activity of 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:

- A study demonstrated that derivatives similar to 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa , suggesting potential uses in treating bacterial infections .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Research into related oxadiazole compounds has shown efficacy in models of neurodegenerative diseases such as Alzheimer's. These compounds may inhibit tau-mediated neurodegeneration . The specific mechanisms by which 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine exerts these effects remain to be fully elucidated.

Synthesis and Characterization

The synthesis of 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Pharmacological Studies

A notable pharmacological study involved administering derivatives in animal models to evaluate their safety and efficacy:

- Study Design : The compound was tested in Wistar rats to assess its pharmacokinetic profile.

- Findings : Blood samples were collected at various intervals post-administration to analyze the absorption and metabolism of the compound using HPLC-MS/MS techniques. The results indicated favorable bioavailability and metabolic stability .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.